1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester
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Overview
Description
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of fexofenadine, an antihistamine drug commonly used to treat allergy symptoms. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications .
Preparation Methods
The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps, starting from the parent compound, fexofenadine. The process typically includes:
Dehydroxylation: Removal of hydroxyl groups from fexofenadine.
Dehydrogenation: Introduction of deuterium atoms to replace hydrogen atoms.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester has several scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Pharmacokinetics: Helps in studying the metabolic pathways and bioavailability of fexofenadine.
Drug Development: Assists in the development of new antihistamine drugs by providing insights into the structure-activity relationship.
Environmental Studies: Used in tracing the environmental fate of fexofenadine and its metabolites
Mechanism of Action
The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is similar to that of fexofenadine. It acts as a selective peripheral H1-antagonist, blocking the H1 histamine receptors and preventing the release of histamine from mast cells and basophils. This action helps in alleviating allergic symptoms such as hay fever and urticaria .
Comparison with Similar Compounds
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Fexofenadine: The parent compound, used as an antihistamine.
Terfenadine: A precursor to fexofenadine, with similar antihistamine properties.
Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure
Properties
IUPAC Name |
methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWKEPIGDFDPRT-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C(=O)OC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747460 |
Source
|
Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-95-3 |
Source
|
Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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